REACTION_CXSMILES
|
[BrH:1].[CH3:2][C:3]1([CH3:9])[CH2:7][CH2:6][O:5][C:4]1=O.[C:10](Cl)(=[O:14])[C:11](Cl)=O>CN(C=O)C>[Br:1][CH2:6][CH2:7][C:3]([CH3:9])([CH3:2])[C:4]([O:14][CH2:10][CH3:11])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1(C(OCC1)=O)C
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature over the weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen was then bubbled through the mixture
|
Type
|
DISSOLUTION
|
Details
|
The crude acid was dissolved in DCM (10 ml)
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with ethanol (10 ml)
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
then poured into water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
the ethereal solution was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC(C(=O)OCC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 949 mg | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |